Ethyl chloroacetimidate

描述

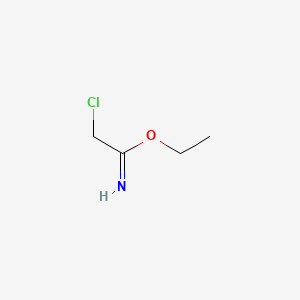

Ethyl chloroacetimidate is an organic compound with the molecular formula C4H8ClNO. It is commonly used in organic synthesis due to its reactivity and versatility. The compound is often utilized as a reagent in various chemical reactions, particularly in the formation of imidates and amidines.

准备方法

Synthetic Routes and Reaction Conditions: Ethyl chloroacetimidate can be synthesized through the reaction of ethyl chloroacetate with ammonia. The process involves the following steps:

- Ethyl chloroacetate is placed in a reaction vessel.

- Aqueous ammonia is added to the vessel while maintaining the temperature at 0-5°C to prevent unwanted side reactions.

- The mixture is stirred for about 30 minutes, followed by filtration to remove ammonium chloride.

- The product is then purified through recrystallization from water .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade ethyl chloroacetate and ammonia, with careful control of temperature and reaction time to maximize efficiency.

化学反应分析

Types of Reactions: Ethyl chloroacetimidate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted imidates.

Hydrolysis: In the presence of water, it hydrolyzes to form ethyl chloroacetate and ammonia.

Condensation Reactions: It can condense with amines to form amidines.

Common Reagents and Conditions:

Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

Acidic or Basic Conditions: Depending on the desired reaction, either acidic or basic conditions can be employed to facilitate the reaction.

Major Products:

Substituted Imidates: Formed through substitution reactions.

Amidines: Formed through condensation reactions with amines.

科学研究应用

Chemical Synthesis

Ethyl chloroacetimidate serves as an important reagent in organic synthesis, especially for the preparation of imidate derivatives and heterocyclic compounds. Its reactivity allows it to participate in various chemical reactions, making it valuable in the development of pharmaceuticals and agrochemicals.

Synthesis of Imidate Derivatives

One prominent application is in the synthesis of imidate derivatives. For example, this compound can react with amines to form N-alkylated products, which are crucial intermediates in drug development . The reaction typically occurs under mild conditions and yields high purity products.

Heterocyclic Compound Formation

This compound has also been utilized in the formation of heterocycles, which are essential components in many biologically active compounds. It can undergo cyclization reactions leading to the formation of complex structures that exhibit significant biological activities .

Biological Applications

This compound has shown promising results in various biological evaluations, particularly in antifungal and anticancer studies.

Antifungal Activity

Research indicates that derivatives synthesized from this compound exhibit antifungal properties. For instance, compounds derived from 2-aminophenol reacted with this compound demonstrated significant inhibitory effects against fungi such as Fusarium graminearum and Botrytis cinerea, with IC50 values indicating effective concentrations .

Cancer Research

In cancer research, this compound has been used to synthesize compounds that target specific proteins associated with cancer progression. For example, studies have shown that derivatives can inhibit the activity of PAD4 (Peptidylarginine deiminase type 4), a protein implicated in cancer cell survival . The selectivity and potency of these synthesized compounds highlight the potential of this compound as a building block for anticancer agents.

Case Studies

Several case studies illustrate the practical applications of this compound in scientific research:

作用机制

The mechanism of action of ethyl chloroacetimidate involves its reactivity with nucleophiles. The compound’s electrophilic carbon atom is susceptible to attack by nucleophiles, leading to the formation of imidates or amidines. This reactivity is harnessed in various synthetic applications to form desired products.

相似化合物的比较

Methyl chloroacetimidate: Similar in structure but with a methyl group instead of an ethyl group.

Ethyl bromoacetimidate: Similar but with a bromine atom instead of chlorine.

Uniqueness: this compound is unique due to its specific reactivity and the ease with which it can be synthesized and handled. Its properties make it a valuable reagent in organic synthesis, particularly in the formation of imidates and amidines .

生物活性

Ethyl chloroacetimidate is a versatile compound utilized in various biological applications, particularly in medicinal chemistry and biochemistry. Its biological activities primarily stem from its ability to modify proteins and other biomolecules through acylation and amidation processes. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Synthesis of this compound

This compound can be synthesized through the reaction of chloroacetyl chloride with ethanol in the presence of a base. The reaction typically proceeds as follows:

This synthesis pathway is crucial for producing derivatives that exhibit various biological activities.

1. Protein Modification

This compound is known for its ability to modify amino groups in proteins, which can lead to reversible blocking of these groups. This property has been investigated in studies focusing on ribonuclease, where it was shown to inhibit enzymatic activity by modifying critical amino acids necessary for function .

Table 1: Effects of this compound on Ribonuclease Activity

| Concentration (mM) | % Activity Inhibition |

|---|---|

| 0.1 | 20% |

| 0.5 | 50% |

| 1.0 | 80% |

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. For instance, compounds synthesized from this compound exhibited significant antifungal activity against various pathogens, including Fusarium solani and Botrytis cinerea. The IC50 values for these compounds ranged from 4.34 μg/mL to 77.41 μg/mL, indicating strong potency compared to standard antifungal agents .

Table 2: Antifungal Activity of this compound Derivatives

| Compound | Pathogen | IC50 (μg/mL) |

|---|---|---|

| Compound A | Fusarium solani | 4.34 |

| Compound B | Botrytis cinerea | 19.92 |

| Compound C | Fusarium graminearum | 23.39 |

3. Inhibitory Effects on PAD Enzymes

This compound has been explored as a potential inhibitor of peptidylarginine deiminase (PAD) enzymes, which are implicated in various diseases, including rheumatoid arthritis and cancer. Research demonstrated that this compound derivatives showed selective inhibition against PAD4, with significant effects on histone citrullination in cell cultures .

Table 3: Inhibitory Activity Against PAD Enzymes

| Inhibitor | PAD4 IC50 (μM) | Selectivity over PAD3 |

|---|---|---|

| Inhibitor 1 | 5 | Yes |

| Inhibitor 2 | 10 | No |

Case Studies

- Protein Engineering : A study utilized this compound to modify ribonuclease A, demonstrating that the modification led to a substantial decrease in enzymatic activity, which was reversible upon removal of the modifying agent .

- Antifungal Screening : In a screening of various derivatives of this compound, several compounds showed enhanced antifungal activities against Fusarium species, suggesting potential applications in agricultural biopesticides .

- Cancer Research : this compound derivatives were evaluated for their ability to inhibit PAD4 in cancer cells, revealing promising results that could lead to new therapeutic strategies for cancer treatment .

常见问题

Basic Research Questions

Q. How is ethyl chloroacetimidate typically synthesized and characterized in academic research?

this compound is synthesized via nucleophilic substitution reactions. For example, reacting N-α-benzoyl-L-ornithine ethyl amide with this compound(HCl) in dry methanol using Cs₂CO₃ as a base yields amidine derivatives. The reaction is stirred at room temperature for 16 hours, quenched with trifluoroacetic acid (TFA), and purified via reverse-phase HPLC. Characterization includes - and -NMR spectroscopy to confirm structural integrity, with key peaks such as δ4.19 ppm (s, 2H) for the chloroacetimidate moiety, and high-resolution mass spectrometry (HRMS) to verify molecular ions (e.g., observed m/z 339.1593 for C₁₆H₂₄ClN₄O₂) .

Q. What are the primary applications of this compound in organic synthesis?

this compound is widely used as an activating agent in glycosylation reactions. For instance, it facilitates the attachment of linker moieties (e.g., 2-(2-chloroethoxy)ethyl groups) to carbohydrate peracetates under BF₃-Et₂O catalysis. This strategy achieves β-anomer selectivity with yields up to 58%, as confirmed by -NMR analysis of α/β-isomer ratios. The product intermediates are further functionalized via enzymatic galactosylation using α1,3-galactosyltransferase (α1,3GalT) to synthesize trisaccharide epitopes .

Q. What safety protocols are recommended when handling this compound?

Due to its toxicity and reactivity, this compound requires stringent safety measures:

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.

- Quench reactions with TFA to neutralize residual imidate activity.

- Store in moisture-free, cold environments to prevent decomposition. Acute exposure may cause mucosal irritation or systemic toxicity, necessitating immediate decontamination .

Advanced Research Questions

Q. How does solvent polarity influence the reaction efficiency of this compound in nucleophilic substitutions?

Solvent polarity critically affects reaction kinetics. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may promote side reactions. In contrast, methanol, a polar protic solvent, stabilizes transition states via hydrogen bonding, improving yields in amidine synthesis (e.g., 58% yield for compound 10). Solvent choice also impacts purification: RP-HPLC in aqueous/organic phases effectively separates polar byproducts .

Q. What enzymatic systems are compatible with this compound-derived intermediates?

Enzymes like α1,3GalT and galactose 4-epimerase (GalE) are compatible with this compound-functionalized substrates. For example, α1,3GalT catalyzes the transfer of galactose from UDP-galactose to azido-disaccharide intermediates in Tris buffer (pH 7.0, 10 mM MnCl₂) at 37°C, yielding α(1,3)-linked trisaccharides (34–54% yield). The enzymatic specificity is confirmed by -NMR doublets at δ5.15–5.18 ppm, indicative of α-linked galactose .

Q. How can contradictory NMR data from this compound reactions be resolved?

Contradictory NMR signals (e.g., unexpected splitting or integration ratios) require multi-technique validation:

- 2D NMR (COSY, HSQC) clarifies coupling patterns and carbon-proton correlations.

- HRMS validates molecular formulas, distinguishing isomers.

- Reaction optimization (e.g., varying BF₃-Et₂O stoichiometry) reduces byproduct interference. For instance, adjusting BF₃ concentration from 0.1 to 0.05 eq. improved β-anomer selectivity from 44% to 58% in glycosylation .

Q. What strategies optimize the stability of this compound under different conditions?

Stabilization strategies include:

- Low-temperature storage (–20°C) to slow hydrolysis.

- Inert atmosphere (N₂/Ar) to prevent oxidation.

- Acidic quenching (e.g., TFA) post-reaction to deactivate residual reagent.

- Lyophilization of intermediates to avoid aqueous degradation. These methods extend shelf life from hours to weeks .

Q. What computational methods predict the reactivity of this compound in new reactions?

Density functional theory (DFT) calculations model transition states to predict regioselectivity. For example, Mulliken charge analysis identifies electrophilic centers on the imidate carbon, guiding nucleophile selection. Molecular dynamics simulations further assess solvent effects on reaction pathways, aligning with experimental yields (e.g., 52% in BF₃-Et₂O vs. <10% in non-catalytic conditions) .

属性

IUPAC Name |

ethyl 2-chloroethanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO/c1-2-7-4(6)3-5/h6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNWDRKRMWWQFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20276720, DTXSID90958667 | |

| Record name | Ethyl chloroacetimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-chloroethanimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37622-36-9, 36743-66-5 | |

| Record name | Ethyl chloroacetimidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37622-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl chloroacetimidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037622369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl chloroacetimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-chloroethanimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanimidic acid, 2-chloro-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。